Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolo[2,3-D]pyrimidine derivatives.
Preparation Methods
The synthesis of Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps :
Preparation of the Pyrrolo[2,3-D]pyrimidine Core: This involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is subsequently converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Formation of the Final Compound: The 7H-pyrrolo[2,3-D]pyrimidin-4-ol is then reacted with piperazine and ethyl chloroformate under specific conditions to yield the final product, this compound.
Chemical Reactions Analysis
Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate has several scientific research applications :
Medicinal Chemistry: It is studied as a potential multi-targeted kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against various cancer cell lines.
Biology: The compound is used in research to understand its effects on cell cycle arrest and apoptosis, particularly in cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate involves its interaction with multiple kinase enzymes . It inhibits enzymes such as EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis. The compound increases the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate can be compared with other pyrrolo[2,3-D]pyrimidine derivatives :
Similar Compounds: Compounds like 4-chloro-7H-pyrrolo[2,3-D]pyrimidine and 4-amino-1-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)piperidine-4-carboxylate share structural similarities.
Uniqueness: The presence of the piperazine-1-carboxylate group and the specific substitution pattern on the pyrrolo[2,3-D]pyrimidine core make it unique, providing distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N5O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-25(31)29-15-13-28(14-16-29)23-22-21(19-9-5-3-6-10-19)17-30(24(22)27-18-26-23)20-11-7-4-8-12-20/h3-12,17-18H,2,13-16H2,1H3 |
InChI Key |
RUODMCCKDABKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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